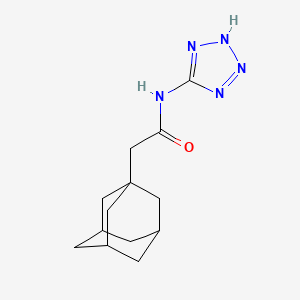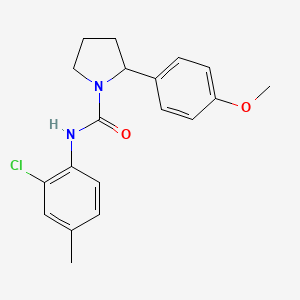
2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamide, also known as Adamantyltetrazol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrazole derivative, which is a class of organic compounds that are widely used in medicinal chemistry.
作用機序
The exact mechanism of action of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol is not fully understood. However, studies have suggested that it acts by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has been shown to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has been shown to have a number of biochemical and physiological effects. Studies have suggested that it can increase the levels of GABA in the brain, leading to a reduction in seizure activity. Additionally, 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of using 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol in lab experiments is its high potency and selectivity. This compound has been shown to have a significant anticonvulsant effect at relatively low doses. Additionally, 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has a high degree of selectivity for GABA receptors, which makes it an ideal tool for studying the role of these receptors in neuronal excitability.
However, there are also some limitations to using 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol in lab experiments. One of the major limitations is its toxicity. Studies have shown that 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol can be toxic at high doses, which limits its use in certain experiments. Additionally, the exact mechanism of action of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol is not fully understood, which makes it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol. One area of research is the development of new anticonvulsant drugs based on the structure of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol. Furthermore, the neuroprotective effects of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol need to be further explored to determine its potential use in the treatment of neurological disorders. Finally, there is a need for more studies to determine the toxicity and safety of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol, which will be critical in the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity make it an ideal tool for studying the role of GABA receptors in neuronal excitability. However, there are also some limitations to using 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol is a multistep process that involves the reaction of 1-adamantylamine with acetic anhydride to form N-acetyl-1-adamantylamine. This intermediate is then reacted with sodium azide and copper sulfate to form 2-(1-adamantyl)-5-azido-N-acetylacetamide. The final step involves the reaction of this intermediate with sodium azide and triethylamine to form 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol. This synthesis method has been optimized to produce high yields of pure 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol.
科学的研究の応用
2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticonvulsant agent. Studies have shown that 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has a significant anticonvulsant effect and can be used to treat various types of seizures. Additionally, 2-(1-adamantyl)-N-1H-tetrazol-5-ylacetamiderazol has been shown to have neuroprotective effects and can be used to prevent brain damage caused by ischemia.
特性
IUPAC Name |
2-(1-adamantyl)-N-(2H-tetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c19-11(14-12-15-17-18-16-12)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFKLBRRVVSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5986723.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)
![5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole](/img/structure/B5986728.png)
![2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5986741.png)